molecular formula C7H6BrNO B1344782 4-Bromo-6-methylpicolinaldehyde CAS No. 448906-71-6

4-Bromo-6-methylpicolinaldehyde

Cat. No. B1344782
M. Wt: 200.03 g/mol
InChI Key: RKFCKLORODWILJ-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO . It is used in various chemical reactions and can be purchased from several chemical suppliers .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-methylpicolinaldehyde consists of a pyridine ring with a bromine atom at the 4-position and a methyl group at the 6-position . The compound also contains an aldehyde functional group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Bromo-6-methylpicolinaldehyde is utilized in the synthesis of quinazolinones, a class of compounds known for their diverse biological activities. For example, it has been used in the synthesis of newer quinazolinones with antimicrobial activity (Patel, Mistry, & Desai, 2006). Additionally, it plays a crucial role in the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a compound with potential applications in medicinal chemistry (Wlodarczyk et al., 2011).

Photolabile Protecting Group

The compound has been explored as a photolabile protecting group for aldehydes and ketones, demonstrating its utility in photochemical studies where controlled release of protected substrates is required (Lu et al., 2003).

Molecular Synthesis and Characterization

It is used in the molecular synthesis and characterization of Schiff bases, demonstrating the compound's versatility in forming complex structures with potential for further chemical transformations (Cai, 2011).

Energy Conversion in Photochromic Complexes

Research has shown its application in the synthesis of photochromic ruthenium DMSO complexes, highlighting its role in the development of materials with potential applications in energy conversion and storage (Rachford, Petersen, & Rack, 2006).

Catalysis and Organic Synthesis

The compound is involved in catalytic processes and organic synthesis, such as in the copper-catalyzed intramolecular coupling of vinyl bromides with alcohols, which showcases its utility in facilitating complex chemical transformations (Fang & Li, 2007).

Crystal Structure Analysis

Its derivatives have been subject to crystal structure analysis, providing insights into molecular geometry and interactions, which are crucial for designing molecules with desired properties (Arunagiri et al., 2018).

properties

IUPAC Name

4-bromo-6-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFCKLORODWILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631014
Record name 4-Bromo-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methylpicolinaldehyde

CAS RN

448906-71-6
Record name 4-Bromo-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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